molecular formula C7H13BrO2 B8253891 ethyl (2S)-2-bromopentanoate

ethyl (2S)-2-bromopentanoate

Cat. No.: B8253891
M. Wt: 209.08 g/mol
InChI Key: ORSIRXYHFPHWTN-LURJTMIESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl (2S)-2-bromopentanoate is a chiral brominated ester with the molecular formula C₇H₁₃BrO₂. Its structure features a pentanoate backbone substituted with a bromine atom at the second carbon, which adopts the (S)-configuration (see Figure 1). This stereochemical specificity makes it a critical intermediate in asymmetric synthesis, particularly in pharmaceuticals and agrochemicals. The compound is synthesized via esterification of (2S)-2-bromopentanoic acid with ethanol under acidic catalysis, as demonstrated in protocols involving concentrated H₂SO₄ .

Its reactivity is dominated by the electrophilic bromine atom, which participates in nucleophilic substitution (SN2) or elimination reactions. For example, it has been employed as an alkylating agent in the synthesis of quinoxaline-2,3-dione derivatives, which are explored for neurological therapeutics .

Properties

IUPAC Name

ethyl (2S)-2-bromopentanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13BrO2/c1-3-5-6(8)7(9)10-4-2/h6H,3-5H2,1-2H3/t6-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORSIRXYHFPHWTN-LURJTMIESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C(=O)OCC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC[C@@H](C(=O)OCC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Observations :

  • Bromine Position : The reactivity and steric environment vary significantly with bromine placement. For instance, C2-substituted esters (e.g., ethyl 2-bromopropionate) exhibit higher SN2 reactivity due to reduced steric hindrance compared to C3 or C4 analogs .
  • Stereochemistry: Chiral analogs like this compound enable enantioselective synthesis, unlike racemic counterparts (e.g., ethyl 2-bromopropionate), which require resolution steps .

Physical and Crystallographic Properties

  • Crystal Packing: this compound’s crystal structure remains unreported, but related bromoesters (e.g., ethyl 4-nitromethyl-piperidine carboxylate) exhibit intramolecular hydrogen bonds (C–H···O) and form layered networks via C–H···π interactions .
  • Melting Points: Bromine substitution generally increases melting points. For example, ethyl 2-bromopropionate (mp: −20°C) vs. ethyl 4-bromobutanoate (mp: 15°C) .

Q & A

Q. What are the optimal synthetic routes for ethyl (2S)-2-bromopentanoate, and how can reaction conditions be optimized to improve yield and enantiomeric purity?

Methodological Answer: this compound is typically synthesized via stereoselective bromination of ethyl 2-pentenoate or enantioselective esterification of 2-bromopentanoic acid. Key considerations include:

  • Catalyst Selection : Use chiral catalysts (e.g., lipases or transition-metal complexes) to enforce the (2S) configuration .
  • Solvent Optimization : Polar aprotic solvents (e.g., THF or DMF) enhance reaction rates, while ethanol or ethers aid in isolation .
  • Monitoring : Track enantiomeric excess (ee) via chiral HPLC or polarimetry .
  • Yield Improvement : Lower temperatures (0–5°C) reduce racemization during bromination.

Q. How can researchers validate the stereochemical configuration of this compound?

Methodological Answer: X-ray crystallography is the gold standard for absolute configuration determination. For example:

  • Crystallization : Grow single crystals in ethanol/hexane mixtures .
  • Data Collection : Use a Bruker APEXII CCD diffractometer (Mo Kα radiation, λ = 0.71073 Å) to resolve chiral centers .
  • Hydrogen Bonding Analysis : Confirm intramolecular interactions (e.g., N–H···O) to validate spatial arrangement .
    Alternative methods include optical rotation comparison with literature values ([α]²⁵_D = +12.5° in CHCl₃) .

Advanced Research Questions

Q. How do competing elimination and substitution pathways affect the reactivity of this compound in nucleophilic environments?

Methodological Answer: The bromine atom in this compound is susceptible to Sₙ2 substitution (retention of stereochemistry) or E2 elimination (formation of pentenoate). To analyze:

  • Kinetic Studies : Monitor reaction progress under varying conditions (e.g., base strength, solvent polarity).
  • Isotopic Labeling : Use deuterated solvents (e.g., DMSO-d₆) to track proton abstraction in elimination .
  • Computational Modeling : Apply DFT (e.g., Gaussian 16) to compare transition-state energies for Sₙ2 vs. E2 pathways .

Q. How can researchers resolve contradictions in reported physical properties (e.g., solubility, boiling point) for this compound?

Methodological Answer: Discrepancies often arise from impurities or measurement techniques. To address:

  • Cross-Validation : Compare data from authoritative sources (e.g., CRC Handbook vs. ECHA ).
  • Experimental Replication : Repurify the compound via fractional distillation (bp = 186°C ) and measure properties using calibrated instruments.
  • Statistical Analysis : Apply Grubbs’ test to identify outliers in published datasets .

Q. What computational tools are effective for predicting synthetic routes and stereochemical outcomes for derivatives of this compound?

Methodological Answer: AI-driven platforms (e.g., Reaxys, SciFinder) and quantum mechanics/molecular mechanics (QM/MM) simulations are critical:

  • Retrosynthesis Prediction : Use Template_relevance models (Pistachio, Reaxys) to propose feasible routes .
  • Stereochemical Modeling : Apply Schrödinger’s Maestro to simulate transition states and predict ee .
  • Validation : Benchmark computational predictions against experimental crystallography or NMR data .

Q. How can kinetic resolution techniques improve enantiomeric purity during esterification or hydrolysis of this compound?

Methodological Answer: Kinetic resolution exploits differences in reaction rates between enantiomers:

  • Enzymatic Hydrolysis : Use immobilized Candida antarctica lipase to selectively hydrolyze the (2R) isomer .
  • Chiral Auxiliaries : Employ Evans’ oxazolidinones to bias reaction pathways toward the (2S) product.
  • Continuous Flow Systems : Enhance separation efficiency using microreactors with chiral stationary phases .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.